Dibenzofuran-D8

Übersicht

Beschreibung

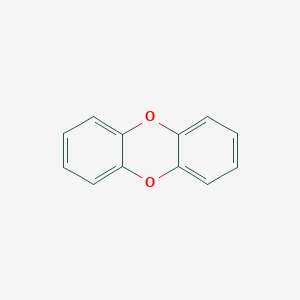

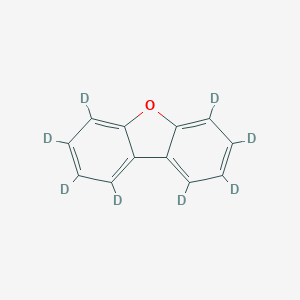

Dibenzofuran-D8, also known as DF D8, DiF-D8, or Octadeuteriodibenzo [b,d]furan, is a stable isotope labelled compound . Its molecular formula is C12 2H8 O and it has a molecular weight of 176.24 .

Synthesis Analysis

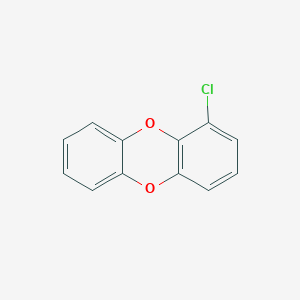

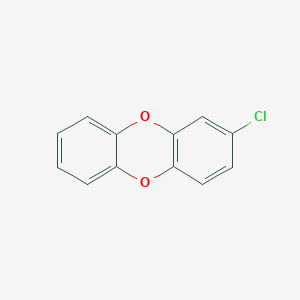

The synthesis of dibenzofurans has been a topic of interest in recent years. One method involves creating the C–O bond of the furan ring. Another approach involves the formation of dibenzofurans by cyclizing diarylether derivatives . Additionally, palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .Molecular Structure Analysis

The structure of this compound is similar to that of dibenzofuran, with two benzene rings fused to a central furan ring . The molecules are bisected by a mirror plane normal to the furan ring and containing the O atom . The average bond length in the benzenoid ring is 1.392 (10) A .Chemical Reactions Analysis

Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Dioxins Dibenzofuran (DF) is used as a model compound for studying the microbial degradation of dioxins. A study on DF-utilizing actinomycetes (Rhodococcus sp. and Terrabacter sp.) analyzed the transcriptional regulation of DF dioxygenase genes. The research identified a transcriptional regulator, DfdR, essential for utilizing DF and inducing DF-dependent gene transcription (Iida et al., 2008).

Structural Analysis Dibenzofuran-d8's crystalline structure exhibits disorder, with molecules showing a unique rotational disorder. This structure analysis provides insights into the molecular arrangement of dibenzofuran derivatives (Fitzgerald et al., 1993).

Synthesis of Dibenzofuran Derivatives Dibenzofuran derivatives have applications in pharmaceuticals and electronic materials. An eco-friendly method for synthesizing these derivatives via intramolecular C-O bond formation under visible-light irradiation has been developed, highlighting the potential for environmentally benign chemical synthesis (Cho et al., 2017).

Environmental Chemistry Studies on the chlorination of dibenzofuran and dibenzo-p-dioxin vapor by copper (II) chloride provide insights into the environmental chemistry of dibenzofuran, such as its transformation into chlorinated derivatives in combustion gas exhaust streams (Ryu et al., 2003).

Biodegradation and Bioremediation Dibenzofuran-degrading bacteria, such as Nocardioides aromaticivorans, isolated from dioxin-polluted environments, demonstrate the potential for bioremediation of environments contaminated with dibenzofuran and related compounds (Kubota et al., 2005).

Study of Mutagenicity The mutagenicity of nitro derivatives produced by the reaction of dibenzofuran with nitrogen oxides under light irradiation has been investigated. This study contributes to understanding the potential health risks associated with dibenzofuran derivatives (Watanabe & Hirayama, 1992).

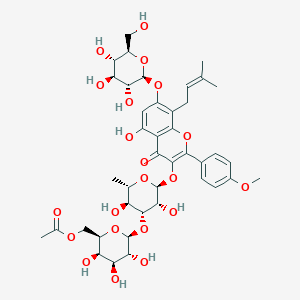

Identification of Bioactive Compounds Research on dibenzofurans from Pilidiostigma glabrum, an endemic Australian Myrtaceae, revealed new dibenzofuran compounds with anti-inflammatory and antibacterial properties, suggesting their potential application in pharmaceuticals and wound healing (Shou et al., 2012).

Electrostatic Potential Analysis Comparative analysis of the electrostatic potentials of dibenzofuran and some dibenzo p dioxins provides insights into their biological activities and potential interactions with biological receptors (Murray et al., 1986).

Safety and Hazards

When handling Dibenzofuran-D8, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Dibenzofuran-D8 is a chemical compound that is primarily used as a reference standard in environmental testing It’s worth noting that the compound belongs to the class of aromatic heterocycles known as dibenzofurans , which have been found in many biologically active compounds of natural or synthetic origin .

Mode of Action

The specific interactions and resulting changes would depend on the exact structure and properties of the dibenzofuran derivative .

Biochemical Pathways

This compound, as a dibenzofuran derivative, may be involved in various biochemical pathways. Dibenzofurans can be synthesized by creating the C–O bond of the furan ring and by cyclizing diarylether derivatives . They can also be formed from benzofuran or phenol derivatives

Result of Action

It’s worth noting that dibenzofurans, in general, have been found in many biologically active compounds of natural or synthetic origin . Therefore, they may have various biological effects depending on their exact structure and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, polychlorinated dibenzo-p-dioxins and dibenzofurans, which are structurally related to dibenzofurans, are known to bio-accumulate in the environment and have negative effects on organisms . .

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8,9-octadeuteriodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDCPKCNAJMEE-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

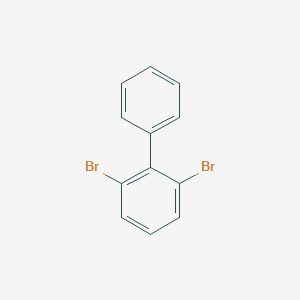

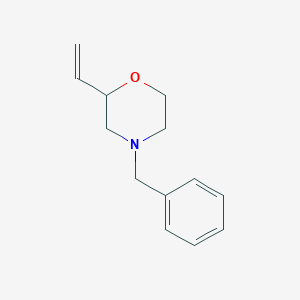

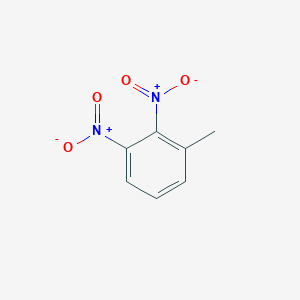

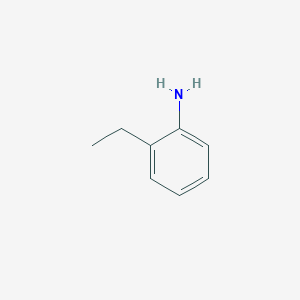

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Dibenzofuran-D8 and how does its crystalline structure compare to non-deuterated Dibenzofuran?

A1: this compound (C12D8O) is the deuterated analogue of Dibenzofuran, where all eight hydrogen atoms are replaced with deuterium. Similar to Dibenzofuran, the crystalline structure of this compound exhibits disorder. This means some molecules within the crystal structure are flipped 180 degrees relative to others about an axis through the molecule's center of mass and perpendicular to the furan ring []. This type of disorder was observed previously in Dibenzofuran. The research showed that 11.2% of the molecules in the this compound crystal adopted this alternate orientation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.